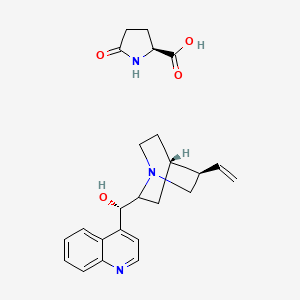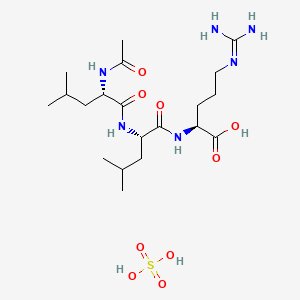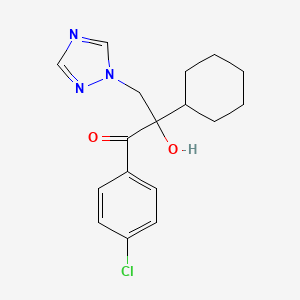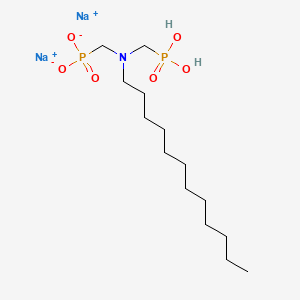
Einecs 282-323-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, is synthesized through the amination of monoethanolamine with ammonia. The reaction involves the interaction of monoethanolamine with ammonia under specific conditions to produce ethyleneamines and various by-products .
Industrial Production Methods
The industrial production of this compound involves the distillation of the reaction mixture obtained from the amination process. The by-products are separated by distillation at a boiling point greater than 160°C at approximately 30 mmHg . This process may yield various compounds, including diethanolamine, triethylenetetramine, and polyethylenepolyamines .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various ethyleneamines and their derivatives, which have significant industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, has several scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the particular application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, include:
- Diethanolamine
- Triethylenetetramine
- Polyethylenepolyamines
Uniqueness
What sets Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues apart from similar compounds is its unique composition and the specific conditions under which it is produced. This uniqueness makes it valuable for specific industrial and research applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
84176-57-8 |
|---|---|
Molekularformel |
C14H31NO4 |
Molekulargewicht |
277.40 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-9(2)7-5-3-4-6-8-10(11)12;6-3-1-5-2-4-7/h9H,3-8H2,1-2H3,(H,11,12);5-7H,1-4H2 |
InChI-Schlüssel |
NGWGWSDQAIBXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)



![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)








